Product packaging for Methyltetrazine-PEG4-oxyamine(Cat. No.:)

Methyltetrazine-PEG4-oxyamine

Cat. No.: B12422954
M. Wt: 521.6 g/mol
InChI Key: LYZRMZWAUIHOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltetrazine-PEG4-oxyamine is a useful research compound. Its molecular formula is C23H35N7O7 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35N7O7 B12422954 Methyltetrazine-PEG4-oxyamine

Properties

Molecular Formula

C23H35N7O7

Molecular Weight

521.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C23H35N7O7/c1-18-27-29-23(30-28-18)20-4-2-19(3-5-20)16-26-21(31)6-8-33-10-12-35-14-15-36-13-11-34-9-7-25-22(32)17-37-24/h2-5H,6-17,24H2,1H3,(H,25,32)(H,26,31)

InChI Key

LYZRMZWAUIHOIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CON

Origin of Product

United States

The Evolving Landscape of Bioorthogonal Ligation in Chemical Biology

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being influenced by the native biochemical processes. wikipedia.orgchimia.ch Coined in 2003, this field has revolutionized the study of biomolecules such as proteins, glycans, and lipids in their natural environment. wikipedia.orgpcbiochemres.com The core principle of bioorthogonal chemistry is to introduce abiotic functional groups, often called chemical reporters, onto a biomolecule of interest. wikipedia.org This is followed by the introduction of a probe molecule containing a complementary functional group that selectively reacts with the reporter. wikipedia.org

The development of bioorthogonal reactions has provided powerful tools for molecular imaging, drug targeting, and understanding complex cellular processes. pcbiochemres.comresearchgate.net Early examples include the Staudinger ligation, developed in 2000, which involves the reaction of an azide (B81097) with a triarylphosphine. wikipedia.orgpcbiochemres.com Since then, the repertoire of bioorthogonal reactions has expanded significantly to include strain-promoted azide-alkyne cycloaddition (SPAAC), oxime/hydrazone formation, and the highly efficient tetrazine ligation. wikipedia.orgpcbiochemres.com Each of these methods offers unique advantages in terms of reaction kinetics, stability, and biocompatibility, allowing researchers to choose the most suitable tool for their specific application. chimia.ch The rapid and selective nature of these reactions enables the modification of biomolecules at very low concentrations, which is crucial for in vivo applications. nih.govnih.gov

Principles of Heterobifunctional Linker Design for Advanced Bioconjugation

Key considerations in linker design include:

Reactivity and Selectivity: The two functional groups must be chosen to react specifically with their target functionalities on the molecules to be linked, without cross-reactivity. conju-probe.com

Length and Flexibility: The length of the linker, often composed of repeating units like polyethylene (B3416737) glycol (PEG), provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual functions by minimizing steric hindrance. precisepeg.comchempep.com The flexibility of the linker can also influence the conformational freedom of the attached molecules. chempep.com

Solubility: Incorporating hydrophilic spacers, such as PEG, can enhance the aqueous solubility of the entire conjugate, which is particularly important for biological applications. axispharm.combroadpharm.com

Stability: The linker itself and the bonds it forms must be stable under physiological conditions to ensure the integrity of the conjugate. nih.gov In some applications, however, cleavable linkers are designed to release a payload under specific conditions, such as in the tumor microenvironment. chempep.comaffinanotech.com

The modular nature of heterobifunctional linkers allows for a "plug-and-play" approach to bioconjugation, enabling the construction of complex molecular architectures with tailored properties. rsc.orgresearchgate.net

Structural and Functional Rationale for Methyltetrazine Peg4 Oxyamine in Contemporary Research

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition via the Methyltetrazine Moiety

The tetrazine component of this compound participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition. nih.govresearchgate.net This reaction is characterized by the interaction of an electron-deficient diene, the tetrazine, with an electron-rich dienophile. researchgate.netnih.gov The process is initiated by the cycloaddition, which is then followed by an irreversible retro-Diels-Alder reaction that releases dinitrogen gas (N2) as the sole byproduct, driving the reaction to completion. nih.govnih.gov This reaction is known for its exceptionally fast kinetics and high selectivity, making it a powerful tool for bioconjugation. conju-probe.comlumiprobe.comenamine.net

Elucidation of Reaction Partners for Tetrazine Ligation (e.g., Strained Alkenes)

The most common and effective reaction partners for tetrazines in IEDDA reactions are strained alkenes and alkynes. nih.govconju-probe.comlumiprobe.com These dienophiles exhibit enhanced reactivity due to the ring strain, which lowers the activation energy of the cycloaddition.

Key reaction partners include:

Trans-cyclooctenes (TCOs): These are among the most reactive dienophiles for IEDDA reactions, exhibiting reaction rates that are orders of magnitude higher than their cis-isomers. nih.govnih.gov The high reactivity of TCOs allows for rapid labeling at low concentrations. nih.gov

Norbornenes: These bicyclic alkenes are also effective dienophiles for tetrazine ligations. nih.govconju-probe.com They offer good stability and reactivity, making them suitable for various bioconjugation applications. nih.govnih.gov

Cyclopropenes: These highly strained three-membered rings also react readily with tetrazines. conju-probe.comconju-probe.com

The choice of dienophile can be tailored to specific applications, considering factors like reaction kinetics, stability, and the steric environment of the target molecule. rsc.org

Oxime Ligation Mechanism through the Oxyamine Functional Group

The oxyamine (alkoxyamine) functional group of this compound provides a second, independent mode of conjugation through oxime ligation. conju-probe.commedchemexpress.com This reaction involves the condensation of the oxyamine with an aldehyde or a ketone to form a stable oxime bond. nih.govrsc.org

Reactivity with Aldehydes and Ketones for Stable Conjugate Formation

The formation of an oxime is a reversible condensation reaction, but the resulting oxime bond is generally stable under physiological conditions. nih.govrsc.org

Reaction Mechanism: The reaction proceeds via nucleophilic attack of the oxyamine on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. nih.govdiva-portal.org This is followed by an acid-catalyzed dehydration step to yield the oxime. nih.gov

pH Dependence: The rate of oxime formation is pH-dependent, with optimal rates typically observed under mildly acidic conditions (around pH 4.5). nih.govdiva-portal.org However, the reaction can proceed at neutral pH, which is crucial for biological applications, albeit at a slower rate. nih.gov Catalysts can be employed to accelerate the reaction at physiological pH. acs.orgresearchgate.netnih.gov

Substrate Reactivity: Aldehydes are generally more reactive than ketones in oxime ligation. acs.orgresearchgate.net

Stability: Oxime bonds are significantly more stable against hydrolysis compared to corresponding imine or hydrazone bonds, making them well-suited for creating long-lasting bioconjugates. nih.govrsc.org

Orthogonality within Multifunctional Reaction Systems

A key advantage of this compound is the "orthogonality" of its two reactive moieties. conju-probe.commedchemexpress.com This means that the tetrazine and oxyamine groups react selectively with their respective partners without interfering with each other. researchgate.netnih.govresearchgate.net

Selective Reactions: The tetrazine will only react with a strained alkene, and the oxyamine will only react with an aldehyde or ketone. researchgate.netresearchgate.net This allows for the sequential or simultaneous labeling of a target molecule with two different probes or the linking of two different molecules to a central scaffold. researchgate.netnih.gov

Dual Labeling: The orthogonality of the IEDDA and oxime ligation reactions has been demonstrated in systems where both reactions are carried out in the same pot without significant cross-reactivity. researchgate.netresearchgate.net This enables complex experimental designs, such as the simultaneous profiling of multiple targets. researchgate.net

The Strategic Role of the Polyethylene (B3416737) Glycol (PEG4) Spacer in Conjugation Efficiency

Influence on Hydrophilicity and Aqueous Solubilization of Conjugates

A primary attribute of the polyethylene glycol (PEG) component within the this compound structure is its profound impact on hydrophilicity. chempep.com The repeating ethylene (B1197577) glycol units of the PEG4 chain are inherently hydrophilic, a property that is conferred upon the entire molecule. axispharm.comprecisepeg.com This characteristic is crucial for bioconjugation, as many biomolecules and cytotoxic drugs are hydrophobic and exhibit poor solubility in aqueous environments. researchgate.netadcreview.comlabinsights.nl

Table 1: Research Findings on the Role of PEG Linkers in Enhancing Solubility
FindingSignificance in BioconjugationSource Index
PEG linkers are hydrophilic and increase the water solubility of conjugated molecules.Overcomes the challenge of working with hydrophobic drugs and biomolecules in aqueous solutions. axispharm.comprecisepeg.comlabinsights.nl
The PEG4 spacer in this compound specifically enhances its solubility in aqueous buffers.Ensures the linker itself is compatible with the conditions required for most biological experiments. conju-probe.com
Hydrophilic PEG linkers can mask the inherent hydrophobicity of cytotoxic drugs used in ADCs.Improves the stability and in vivo performance of antibody-drug conjugates by preventing aggregation. researchgate.netnih.gov
PEGylation reduces the aggregation of labeled proteins in solution.Enhances the reliability and shelf-life of bioconjugated products. medium.comdcchemicals.com

Mitigation of Steric Hindrance and Enhancement of Accessibility

Steric hindrance, the spatial obstruction that impedes chemical reactions, is a significant challenge in the conjugation of large biomacromolecules. nih.govnih.gov The PEG4 spacer in this compound serves as a flexible, long-chain arm that physically separates the reactive methyltetrazine moiety from the molecule to which the oxyamine end is attached. precisepeg.commedium.com

This separation is critical for enhancing the accessibility of the reactive groups. broadpharm.com By extending the methyltetrazine group away from the surface of a potentially bulky protein or antibody, the PEG4 linker minimizes steric crowding. nih.gov This increased distance and the inherent flexibility of the PEG chain allow the methyltetrazine to more readily access its complementary trans-cyclooctene (TCO) reaction partner. medium.comaxispharm.com The result is a more efficient and faster bioorthogonal ligation, even when dealing with complex biomolecules where reactive sites may be located in sterically constrained regions. conju-probe.comnih.gov Studies have shown that the length of the PEG linker is a key factor; longer chains can provide greater separation and further decrease steric hindrance, which can be crucial for preserving the biological activity of the conjugated molecule. broadpharm.comacs.orgalfa-chemistry.com The use of a PEG spacer can facilitate higher yields in conjugation reactions compared to linkers without such a spacer. nih.gov

Biocompatibility Considerations for In Vitro and Cellular Applications

For any reagent to be useful in cellular or in vivo studies, it must be biocompatible, meaning it is non-toxic to biological systems and does not elicit an unwanted immune response. axispharm.commolecularcloud.org Polyethylene glycol (PEG) is widely recognized for its biocompatibility, low toxicity, and low immunogenicity, making it an ideal component for linkers used in biological applications. chempep.comaxispharm.comaxispharm.combroadpharm.com

Table 2: Summary of Compound and Reagent Characteristics
Compound/Reagent NameRole/Function MentionedSource Index
This compoundHeterobifunctional linker for bioconjugation. conju-probe.commedchemexpress.com
Polyethylene Glycol (PEG)Hydrophilic, biocompatible spacer that reduces steric hindrance and improves solubility. chempep.comaxispharm.comprecisepeg.comaxispharm.com
Methyltetrazine (Tz)Bioorthogonal reactive group that participates in inverse electron demand Diels-Alder reactions. conju-probe.comresearchgate.net
OxyamineReactive group for ligation, typically with aldehydes or ketones. conju-probe.com
Trans-cyclooctene (TCO)Strained alkene that is the complementary reaction partner for tetrazine in bioorthogonal ligation. conju-probe.commedium.comresearchgate.net
Antibody-Drug Conjugate (ADC)A class of biopharmaceutical drugs where antibodies are linked to cytotoxic payloads, often using PEG linkers. researchgate.netnih.govmolecularcloud.org

Precision Bioconjugation for Site-Specific Macromolecule Modificationcreative-biolabs.com

The dual reactivity of this compound allows for highly precise, site-specific modifications of complex biological macromolecules. This precision is crucial for preserving the biological activity and function of the target molecule while introducing a new component, such as a therapeutic agent or an imaging probe.

Conjugation Strategies for Proteins and Peptidescreative-biolabs.comlumiprobe.com

Site-specific modification of proteins and peptides is essential for creating well-defined therapeutic conjugates. This compound offers two primary strategies for achieving this precision by targeting unique functional groups that are either naturally present at low abundance or can be genetically introduced.

Oxime Ligation : The oxyamine functionality reacts specifically with aldehydes or ketones. axispharm.com While these functional groups are rare in natural proteins, they can be installed at specific sites. For example, the N-terminal amino acid of a protein can be enzymatically or chemically converted into an aldehyde, allowing for a single, directed conjugation event at the protein's terminus. nih.gov This strategy takes advantage of the different pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine (B10760008) residues. nih.gov

Tetrazine Ligation : The methyltetrazine moiety enables rapid conjugation to proteins that have been modified to display a strained alkene, most commonly trans-cyclooctene (TCO). conju-probe.commedchemexpress.com A widely used method involves genetically introducing a cysteine residue at a desired location on the protein's surface. nih.gov This unique cysteine's thiol group can then be selectively reacted with a TCO-containing reagent, such as TCO-maleimide, preparing the protein for a subsequent, rapid "click" reaction with this compound. nih.gov

These strategies are summarized in the table below.

Strategy Protein Modification Required Linker's Reactive Group Resulting Bond Key Advantage
Oxime LigationIntroduction of an aldehyde or ketone (e.g., at N-terminus)OxyamineOximeHigh specificity due to the rarity of target carbonyls in native proteins.
Tetrazine LigationIntroduction of a trans-cyclooctene (TCO) group (e.g., via cysteine)MethyltetrazineDihydropyridazineUnprecedented reaction speed and bioorthogonality (no side reactions). conju-probe.com

Functionalization Approaches for Nucleic Acids and Oligonucleotides

The precise functionalization of nucleic acids and oligonucleotides is critical for applications in diagnostics, therapeutics, and nanotechnology. Similar to proteins, synthetic oligonucleotides can be manufactured with specific chemical modifications at desired positions, typically at the 5' or 3' terminus, to enable conjugation with this compound.

Common approaches include synthesizing oligonucleotides that incorporate a terminal amine group. This amine can then be chemically converted to an aldehyde or ketone to react with the linker's oxyamine group. Alternatively, the amine can be reacted with an NHS-ester-TCO reagent to prepare the oligonucleotide for conjugation via its tetrazine moiety. broadpharm.com This allows for the attachment of various payloads, such as fluorescent dyes or therapeutic small molecules, to the nucleic acid sequence with high efficiency and control over the conjugation site.

Lipid and Small Molecule Labeling Techniques

This compound is also used to label lipids and other small molecules, facilitating their integration into larger biological or delivery systems. The core principle involves chemically modifying the lipid or small molecule to introduce a unique reactive handle—either an aldehyde/ketone or a TCO group.

For instance, a small molecule drug with a suitable functional group (e.g., an alcohol or amine) can be chemically derivatized to carry an aldehyde. This aldehyde-modified drug can then be conjugated to the oxyamine end of this compound. axispharm.com This process leaves the methyltetrazine group available for a subsequent bioorthogonal reaction, such as attaching the drug-linker construct to a TCO-modified antibody or nanoparticle for targeted delivery. The hydrophilic PEG4 spacer in this context is particularly beneficial as it can improve the solubility and pharmacokinetic properties of hydrophobic drugs. rsc.org

Construction of Multi-component Bioconjugates for Diverse Applicationslumiprobe.combroadpharm.com

The heterobifunctional nature of this compound makes it an ideal tool for constructing complex, multi-component systems where three or more distinct molecules are brought together. axispharm.com A prominent application is in the assembly of Antibody-Drug Conjugates (ADCs), which link a targeting antibody to a potent cytotoxic drug. medchemexpress.commedchemexpress.com

A typical strategy for building a three-part ADC using this linker involves:

Antibody Modification : A monoclonal antibody is site-specifically functionalized with a TCO group.

Payload Modification : A cytotoxic drug is chemically altered to contain an aldehyde or ketone.

Sequential Conjugation : The oxyamine end of this compound is first reacted with the aldehyde/ketone on the drug payload. This drug-linker intermediate is then purified.

Final Assembly : The methyltetrazine group of the drug-linker intermediate is then reacted with the TCO-modified antibody through the iEDDA click reaction to form the final, stable ADC. medchemexpress.com

This modular approach allows for the precise connection of different biological and chemical entities for a wide range of applications, from targeted therapeutics to advanced diagnostic probes. axispharm.com

Component Example Molecule Reactive Handle for Conjugation
Targeting Moiety Monoclonal Antibodytrans-cyclooctene (TCO)
Linker This compoundMethyltetrazine & Oxyamine
Effector Molecule Cytotoxic DrugAldehyde or Ketone

Development of Cleavable Linker Systems for Controlled Release Strategiesbroadpharm.com

In many therapeutic applications, particularly in oncology with ADCs, it is crucial that the payload is released from its delivery vehicle only after reaching the target site, such as the interior of a cancer cell. nih.govrsc.org This is achieved by incorporating a "cleavable" linker that breaks apart under specific physiological conditions. rsc.org

While this compound itself provides a stable backbone, it is frequently used as a key building block in more complex, cleavable linker systems. medchemexpress.commedchemexpress.commedchemexpress.com The cleavable bond is typically not part of the this compound structure itself but is introduced as an additional modular component between the linker and the payload. jenkemusa.comnih.gov This design allows researchers to combine the superior conjugation chemistry of the tetrazine and oxyamine groups with a tailored release mechanism.

Common cleavable motifs integrated into these systems include:

Acid-Cleavable Linkers : Hydrazone bonds, for example, are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). nih.gov

Enzyme-Cleavable Linkers : Peptide sequences, such as the Valine-Citrulline (Val-Cit) dipeptide, can be specifically cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. nih.gov

In a typical design, a payload would be attached to a Val-Cit-PABC (p-aminobenzyloxycarbonyl) self-immolative group, which is then functionalized with an aldehyde. This entire payload-cleavable unit can then be reacted with the oxyamine group of this compound for subsequent attachment to a targeting molecule. nih.gov

Cleavable Motif Cleavage Trigger Typical Location of Action
HydrazoneLow pHEndosome / Lysosome
Disulfide BondReducing agents (e.g., Glutathione)Cytosol / Tumor Microenvironment
Valine-Citrulline PeptideCathepsin B (Protease)Lysosome
GGFG TetrapeptideCathepsin B (Protease)Lysosome. nih.gov

Applications in the Design and Synthesis of Molecular Probes and Imaging Agents

Development of Fluorescent Probes for Biological Visualization

The unique properties of Methyltetrazine-PEG4-oxyamine have been harnessed to develop a new generation of fluorescent probes for visualizing biological processes with high precision. The bioorthogonal nature of the methyltetrazine-TCO ligation allows for the specific attachment of fluorophores to target biomolecules in complex biological environments, including live cells. nih.gov

The general strategy involves a two-step labeling process. First, a biomolecule of interest is modified with a TCO group. Subsequently, a fluorescent dye that has been conjugated to this compound is introduced. The rapid and specific iEDDA reaction between the methyltetrazine and TCO results in the covalent labeling of the target biomolecule with the fluorescent probe. This approach minimizes background fluorescence and allows for high-contrast imaging.

The PEG4 spacer plays a crucial role in these applications. It enhances the aqueous solubility of the probe, preventing aggregation and improving its biocompatibility. conju-probe.com Furthermore, the flexibility of the PEG linker can minimize steric hindrance, ensuring efficient reaction between the methyltetrazine and its TCO target. nih.gov

One notable application is in activity-based protein profiling (ABPP). In this technique, a reactive probe is designed to covalently bind to the active site of a specific enzyme. By incorporating a TCO group into the ABPP probe and using a methyltetrazine-functionalized fluorophore, researchers can visualize the localization and activity of enzymes within living cells. nih.gov This has significant implications for understanding enzyme function in health and disease.

Probe ComponentFunctionKey Advantage
Methyltetrazine Bioorthogonal reaction partner with TCOHigh reaction kinetics and specificity
PEG4 Spacer Enhances solubility and reduces steric hindranceImproved biocompatibility and reaction efficiency
Oxyamine Group Conjugation to aldehyde/ketone-containing moleculesVersatile attachment chemistry
Fluorophore Reporter molecule for visualizationEnables high-sensitivity detection

Radiotracer Synthesis for Nuclear Medical Imaging Modalities

The principles of bioorthogonal chemistry enabled by this compound are also being applied to the synthesis of radiotracers for nuclear medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). conju-probe.com These modalities offer deep tissue penetration and quantitative imaging capabilities, making them invaluable for clinical diagnostics and biomedical research.

Positron Emission Tomography (PET) Probe Development

In PET imaging, a molecule labeled with a positron-emitting radionuclide is introduced into the body. The spatial and temporal distribution of this radiotracer provides information about physiological and pathological processes. The short half-life of many PET isotopes necessitates rapid and efficient radiolabeling methods.

This compound facilitates a "pretargeting" approach for PET probe development. nih.gov In this strategy, a TCO-modified targeting molecule, such as an antibody, is first administered and allowed to accumulate at the target site (e.g., a tumor). After a period to allow for clearance of the unbound targeting molecule from the bloodstream, a methyltetrazine-based radiotracer, labeled with a PET isotope like fluorine-18 (B77423) (¹⁸F), is injected. nih.gov The radiotracer rapidly reacts with the TCO-modified targeting molecule already localized at the target, leading to a high concentration of the PET signal at the site of interest and minimizing off-target radiation exposure. acs.org

A notable example is the development of an ¹⁸F-labeled tetrazine glycoconjugate for pretargeted PET imaging. In one study, a tetrazine oxyamine was conjugated with ¹⁸F-fluorodeoxyglucose ([¹⁸F]FDG) to create [¹⁸F]FDG-Tz. nih.gov This radiotracer demonstrated favorable pharmacokinetics, including rapid blood clearance. nih.gov When used in a pretargeting strategy with TCO-functionalized molecular spherical nucleic acids targeting HER2 mRNA in a breast cancer model, it resulted in higher tumor uptake compared to a pre-clicked control. nih.gov

Radiotracer ComponentPurposeResearch Finding
¹⁸F-labeled Methyltetrazine PET imaging signal sourceEnables sensitive detection by PET scanners
TCO-modified Targeting Molecule Binds to a specific biological targetAccumulates at the disease site for targeted imaging
Pretargeting Strategy Sequential administration of targeting molecule and radiotracerImproves target-to-background signal ratios and reduces radiation dose to non-target tissues

Single-Photon Emission Computed Tomography (SPECT) Agent Construction

Similar to PET, SPECT imaging relies on the detection of gamma rays emitted from a radiotracer. The pretargeting strategy using the methyltetrazine-TCO ligation is also applicable to the development of SPECT agents. conju-probe.com Radionuclides commonly used in SPECT, such as indium-111 (B102479) (¹¹¹In) and technetium-99m (⁹⁹mTc), can be incorporated into methyltetrazine-containing molecules.

The development of a multifaceted platform containing a tetrazine, a fluorophore, and a chelator for radiometals demonstrates the versatility of this approach for SPECT. nih.gov This allows for the creation of agents that can be used for both optical imaging and SPECT. In a proof-of-concept study, a scaffold was synthesized and successfully radiolabeled with ¹¹¹In. nih.gov This radiolabeled construct was then conjugated to a TCO-modified antibody, and its potential for immuno-SPECT imaging was demonstrated. nih.gov

Engineering of Multi-modal Imaging Agents

The modular nature of this compound makes it an ideal component for the construction of multi-modal imaging agents. These are probes that combine reporters for two or more imaging modalities, allowing for the acquisition of complementary information from a single imaging experiment. For example, a probe might contain both a fluorophore for high-resolution optical imaging and a radionuclide for deep-tissue SPECT or PET imaging.

A novel multi-modal scaffold has been developed that incorporates a tetrazine for bioorthogonal conjugation, a BODIPY fluorophore for optical imaging, and a chelator (DO3A) capable of binding radiometals for nuclear imaging. nih.gov This single construct provides a platform for creating dual-modality imaging agents. The fluorescence properties of the scaffold were characterized, and it was successfully radiolabeled with ¹¹¹In for SPECT and the therapeutic alpha-emitter actinium-225. nih.gov The ability to conjugate this platform to a TCO-modified antibody in vitro highlights its potential for developing targeted multi-modal imaging agents. nih.gov

Methodologies for Live-Cell and In Vivo Imaging Probe Application

The application of probes synthesized using this compound in live-cell and in vivo imaging requires careful consideration of the experimental methodology. The bioorthogonal nature of the methyltetrazine-TCO ligation is a key advantage for these applications, as it can proceed efficiently in the complex environment of a living organism without interfering with biological processes. nih.govconju-probe.com

For live-cell imaging, a typical workflow involves incubating the cells with a TCO-modified molecule that targets a specific cellular component or process. After a suitable incubation period, the cells are washed to remove any unbound TCO-modified molecules. A methyltetrazine-functionalized fluorescent probe is then added to the cell culture medium. The subsequent ligation reaction leads to the specific labeling of the target, which can then be visualized using fluorescence microscopy. nih.gov

In a study demonstrating the utility of methyltetrazine as a bioorthogonal handle for imaging enzyme activity, a peptidyl inhibitor containing a methyltetrazine-functionalized amino acid was synthesized. nih.gov This probe was shown to label cathepsins in live cells, and the probe-enzyme conjugates could be visualized after ligation with a TCO-modified fluorophore. nih.gov

For in vivo imaging, the pretargeting approach is often employed. As described for PET and SPECT, this involves the sequential administration of a TCO-modified targeting agent and a methyltetrazine-labeled imaging probe. nih.gov The timing of these injections is critical to maximize the signal at the target site while minimizing background signal from unbound imaging probe in the circulation. The hydrophilic PEG4 spacer in this compound contributes to favorable in vivo pharmacokinetics, including rapid clearance of the unbound probe from the body, which is essential for achieving high-contrast images. nih.gov

ApplicationGeneral MethodologyKey Consideration
Live-Cell Imaging 1. Incubate cells with TCO-modified target. 2. Wash to remove unbound target. 3. Add methyltetrazine-fluorophore probe for ligation and imaging.Minimizing cytotoxicity of the probe and labeling reagents.
In Vivo Imaging 1. Administer TCO-modified targeting agent. 2. Allow time for target accumulation and clearance of unbound agent. 3. Administer methyltetrazine-radiolabeled probe for imaging.Optimizing the time interval between injections to maximize target-to-background ratio.

Integration of Methyltetrazine Peg4 Oxyamine in Targeted Delivery Systems Research

Engineering of Targeted Macromolecular Drug Conjugates

The engineering of targeted macromolecular drug conjugates, particularly antibody-drug conjugates (ADCs), represents a primary application of Methyltetrazine-PEG4-oxyamine. biocat.comaffinanotech.commedchemexpress.com This linker facilitates the precise attachment of potent cytotoxic drugs to monoclonal antibodies, which in turn recognize and bind to specific antigens on the surface of cancer cells.

The conjugation process typically involves a two-step strategy:

The oxyamine group of the linker is reacted with an aldehyde or ketone group present on the therapeutic payload (drug). This reaction forms a stable oxime linkage.

The methyltetrazine end of the drug-linker complex is then conjugated to a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), that has been previously installed on the antibody. This step utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal click chemistry reaction known for its rapid kinetics and high specificity in aqueous environments. conju-probe.comconju-probe.com

The PEG4 spacer is crucial in this architecture, as it enhances the water solubility of the conjugate and provides sufficient spatial separation between the bulky antibody and the drug, which can minimize interference with the antibody's binding affinity. axispharm.comconju-probe.com The resulting ADC is a highly specific therapeutic agent designed to deliver a cytotoxic payload directly to the target cells, thereby increasing efficacy and reducing off-target toxicity.

Table 1: Components in ADC Engineering with this compound

Component Role in Conjugate Key Features
Monoclonal Antibody Targeting Moiety Binds to specific antigens on target cells.
This compound Linker Covalently connects the antibody to the drug payload. biocat.com
Therapeutic Payload (Drug) Active Agent Exerts the desired therapeutic (e.g., cytotoxic) effect.
Trans-cyclooctene (TCO) Reactive Partner Pre-installed on the antibody to react with the linker's tetrazine group. conju-probe.com
Oxyamine Group Drug Conjugation Site Reacts with aldehyde/ketone on the drug to form a stable oxime bond. axispharm.com
Methyltetrazine Group Antibody Conjugation Site Undergoes rapid iEDDA reaction with TCO on the antibody. conju-probe.com

| PEG4 Spacer | Solubilizer & Spacer | Increases aqueous solubility and reduces steric hindrance. axispharm.comconju-probe.com |

Surface Functionalization of Nanoparticle Platforms and Polymeric Carriers

This compound is instrumental in the surface functionalization of nanoparticle platforms and polymeric carriers, transforming them into sophisticated drug delivery vehicles. axispharm.com These carriers, which can include liposomes, micelles, or inorganic nanoparticles like iron oxide, serve as scaffolds for the attachment of both therapeutic agents and targeting ligands. nih.govatomfair.com

The functionalization process leverages the linker's dual reactivity. For instance, the surface of a polymeric carrier can be modified to present aldehyde or ketone groups. The oxyamine end of this compound can then be used to attach the linker to the carrier's surface. The exposed methyltetrazine group is then available for a subsequent bioorthogonal reaction, allowing for the attachment of a TCO-modified targeting ligand (e.g., a peptide or antibody fragment) or a therapeutic molecule.

This strategy offers several advantages:

Modularity: It allows for the independent selection and attachment of the carrier, drug, and targeting ligand.

Controlled Stoichiometry: The number of attached molecules can be precisely controlled.

Enhanced Biocompatibility: The PEG4 spacer helps to create a hydrophilic shield around the nanoparticle, which can reduce opsonization and clearance by the immune system, thereby prolonging circulation time. nih.govatomfair.com

This surface modification capability enables the creation of multifunctional nanocarriers that can navigate the biological environment, recognize specific cell types, and deliver their payload in a targeted manner.

Table 2: Functionalization of Carrier Platforms

Carrier Type Functionalization Strategy Desired Outcome
Polymeric Micelles Linker attached to polymer backbone; drug or targeting ligand conjugated via tetrazine. Targeted delivery of hydrophobic drugs.
Liposomes Linker attached to lipid head groups; targeting moiety conjugated to exposed tetrazine. Cell-specific delivery of encapsulated agents.
Iron Oxide Nanoparticles Surface coated with aldehyde-silane, followed by linker and targeting ligand attachment. atomfair.com Targeted magnetic resonance imaging (MRI) and drug delivery.

| Gold Nanoparticles | Surface functionalized with aldehyde-thiol, followed by linker and biomolecule attachment. nih.gov | Use in diagnostics and photothermal therapy. |

Design of Responsive Delivery Vehicles Through Tunable Linkage

A key goal in advanced drug delivery is the creation of "smart" vehicles that release their therapeutic payload in response to specific environmental triggers. This compound contributes to the design of such responsive systems through the nature of the linkages it forms.

The oxime bond, formed between the oxyamine group and an aldehyde or ketone, exhibits pH-dependent stability. While stable at physiological pH (around 7.4), this bond can be susceptible to hydrolysis under acidic conditions. This property can be exploited for controlled drug release in specific microenvironments, such as the acidic interior of endosomes or lysosomes (pH 4.5-6.5) following cellular uptake, or the slightly acidic milieu of some tumor tissues.

Table 3: Stimuli-Responsive Linkages in Delivery Systems

Stimulus Responsive Chemical Linkage Location of Action
Low pH Oxime Bond Endosomes, lysosomes, tumor microenvironment.
Reducing Environment Disulfide Bond Intracellular space (high glutathione (B108866) levels).

| Specific Enzymes | Peptide Sequence | Target tissue expressing specific proteases. |

Creation of Biospecific Interfaces and Advanced Biomaterials

The application of this compound extends beyond drug delivery to the creation of biospecific interfaces and advanced biomaterials. axispharm.com Its ability to covalently immobilize biomolecules onto various surfaces is critical for applications in diagnostics, tissue engineering, and fundamental biological research.

By functionalizing a substrate material (e.g., a glass slide, hydrogel, or polymer scaffold) with aldehyde or ketone groups, the linker can be anchored via its oxyamine end. The surface then becomes decorated with methyltetrazine groups, ready to capture any TCO-modified biomolecule of interest. This allows for the precise and oriented immobilization of proteins, peptides, or nucleic acids.

Examples of such applications include:

Diagnostic Arrays: Creating surfaces with immobilized antibodies or antigens for detecting specific biomarkers.

Cell Culture Substrates: Modifying surfaces with cell adhesion peptides (like RGD) to promote specific cell attachment and growth.

Functionalized Hydrogels: Engineering hydrogels with immobilized growth factors to create scaffolds for tissue regeneration. axispharm.com

The bioorthogonal nature of the tetrazine ligation ensures that the immobilization reaction occurs without damaging the delicate structure and function of the biomolecule being attached, leading to the creation of highly functional and specific biomaterials. conju-probe.com

Table 4: Applications in Biospecific Interface Creation

Application Substrate Material Immobilized Biomolecule (TCO-modified) Function of Interface
Immunoassay Glass Slide / Microplate Antibodies / Antigens Capture and detect target analytes from a sample.
Cell Adhesion Studies Polystyrene Plate Cell Adhesion Peptides (e.g., RGD) Mediate specific cell binding for research.
Tissue Engineering Hydrogel Scaffold Growth Factors Promote cell proliferation and differentiation.

| Biosensors | Gold Surface | Enzymes / Aptamers | Detect specific molecular interactions in real-time. |

Table of Mentioned Compounds

Compound Name
This compound
trans-cyclooctene (TCO)
Methyltetrazine-PEG4-SSPy

Contributions to Contemporary Chemical Biology Research Methodologies

Applications in In Vitro and Ex Vivo Assay Development

Methyltetrazine-PEG4-oxyamine is a bifunctional linker that facilitates the development of innovative in vitro and ex vivo assays. axispharm.comaxispharm.com Its utility stems from the distinct reactive properties of its terminal functional groups, which allow for the precise and stable conjugation of biomolecules. The methyltetrazine group participates in rapid and selective inverse-electron demand Diels-Alder (IEDDA) reactions with strained alkenes like trans-cyclooctene (B1233481) (TCO). axispharm.comconju-probe.com Concurrently, the oxyamine group specifically reacts with molecules containing aldehyde or ketone functionalities to form stable oxime bonds. axispharm.comaxispharm.com

The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer is a key feature that enhances the aqueous solubility of the linker and the resulting conjugates. axispharm.comaxispharm.com This spacer also minimizes steric hindrance between the conjugated molecules, which is crucial for maintaining their biological activity and ensuring efficient reactions in complex biological media. axispharm.com These characteristics make the compound an ideal tool for constructing assay components, such as linking detection agents to capture molecules or immobilizing biomolecules on surfaces for analysis. axispharm.comaxispharm.com

Table 1: Key Features of this compound in Assay Development
ComponentFunctionRelevance in Assay Development
Methyltetrazine GroupEnables rapid and selective bioorthogonal IEDDA "click" reactions with strained alkenes (e.g., TCO). axispharm.comAllows for the specific and efficient labeling of biomolecules in a biological sample without interfering with native functional groups. conju-probe.com
Oxyamine GroupReacts with aldehydes and ketones to form stable oxime linkages. axispharm.comProvides a method for conjugating the linker to proteins, peptides, or surfaces that have been modified to contain aldehyde or ketone groups. axispharm.com
PEG4 SpacerImproves water solubility and reduces steric hindrance. axispharm.comaxispharm.comEnhances the performance and reliability of assays by preventing aggregation and ensuring that conjugated biomolecules can interact effectively. axispharm.com

In Situ Profiling and Activity-Based Sensing in Biological Systems

The methyltetrazine moiety is a valuable tool for in situ profiling and activity-based sensing within complex biological environments. nih.govrsc.org Its application is particularly prominent in Activity-Based Protein Profiling (ABPP), a methodology used to identify and visualize the active forms of enzymes in their native settings, such as in live cells or cell lysates. nih.govresearchgate.net ABPP is highly effective for studying enzymes like proteases, which are often present in inactive zymogen forms, making expression-level analysis insufficient to understand their function. nih.gov

ABPP utilizes activity-based probes (ABPs) that form covalent, irreversible bonds with the active site of a target enzyme. nih.gov Incorporating a methyltetrazine group into an ABP creates a small, bioorthogonal handle. nih.govrsc.org This handle does not significantly alter the probe's biological function but allows for subsequent detection through an IEDDA reaction, enabling the visualization of enzyme activity in situ. nih.govrsc.org

A key methodology for imaging enzyme activity involves designing an ABP that includes a methyltetrazine-containing amino acid. nih.govrsc.org For instance, methyltetrazinylalanine (MeTz-Ala), an analog of phenylalanine, has been incorporated into a peptide-based inhibitor targeting cathepsins, a class of cysteine proteases. nih.govresearchgate.net

The process for imaging involves two main steps. First, the tetrazine-containing ABP is introduced into the biological system (e.g., live cells), where it selectively and covalently binds to active cathepsins. Second, a reporter molecule, typically a fluorophore modified with a strained alkene like TCO, is added. nih.govresearchgate.net The tetrazine on the ABP reacts with the TCO on the fluorophore via the IEDDA ligation. nih.gov This reaction makes the enzyme-probe complex visible, allowing for the direct visualization of captured enzyme activity and demonstrating the utility of tetrazines as minimal, live-cell compatible tags for ABPP. nih.govrsc.orgresearchgate.net

Table 2: Steps for Enzyme Activity Imaging Using a Methyltetrazine-Based Probe
StepDescriptionPurpose
1. Probe IncubationA methyltetrazine-containing activity-based probe (ABP) is incubated with a biological sample (e.g., live cells, cell lysate).The ABP covalently and irreversibly binds to the active form of the target enzyme. nih.gov
2. Reporter Molecule AdditionA fluorophore functionalized with a reactive partner, such as trans-cyclooctene (TCO), is added to the sample.The fluorophore serves as the detection tag. nih.gov
3. Bioorthogonal LigationThe methyltetrazine on the ABP reacts with the TCO on the fluorophore via an inverse-electron demand Diels-Alder (IEDDA) reaction. nih.govresearchgate.netThis "click" reaction attaches the fluorophore to the ABP-enzyme complex. nih.gov
4. VisualizationThe sample is analyzed using fluorescence microscopy or other imaging techniques.Allows for the direct visualization and localization of the active enzyme population within the complex biological system. nih.govresearchgate.net

Advanced Linker Chemistry in Targeted Protein Degradation (PROTAC) Research

In the field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. nih.gov PROTACs are heterobifunctional molecules composed of a ligand that binds a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govbiochempeg.com The linker is a critical component that plays a pivotal role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. nih.govnih.gov

PEG linkers are the most frequently used motifs in PROTAC design, found in over half of reported molecules. biochempeg.com The inclusion of PEG chains, such as the PEG4 unit in this compound, can increase the water solubility and cell permeability of the PROTAC. biochempeg.com Furthermore, linkers featuring "clickable" functional groups, such as methyltetrazine, are highly valuable as they facilitate the rapid and modular synthesis of PROTAC libraries for screening and optimization. nih.gov

The efficacy of a PROTAC is highly sensitive to the linker's characteristics, including its length, flexibility, composition, and the points at which it is attached to the two ligands. nih.govnih.gov The optimization of these features is often an empirical process that requires the synthesis and testing of numerous compounds. nih.gov The linker must be long enough to allow the target protein and the E3 ligase to come together productively without steric clashes. nih.gov

Research has shown that there is often a minimum linker length required for effective degradation. For example, in a series of Bruton's tyrosine kinase (BTK) degraders, PROTACs with linkers shorter than four PEG units exhibited impaired binding affinity due to steric repulsion. nih.gov The use of defined-length linkers like this compound allows for the systematic variation of linker length, which can be used to fine-tune the degradation efficiency and selectivity of a PROTAC. nih.govbiochempeg.com

The development of potent and selective PROTACs necessitates extensive screening, making high-throughput synthesis and evaluation strategies essential. nih.gov Click chemistry reactions are a cornerstone of these strategies, enabling the rapid assembly of large PROTAC libraries from a set of interchangeable building blocks. nih.gov The reactive handles of this compound are ideally suited for this modular approach.

Modern drug discovery efforts are employing miniaturized platforms for the high-throughput synthesis and screening of PROTACs in an array format, which significantly accelerates the discovery process while minimizing reagent consumption. nih.gov Alongside synthesis, high-content imaging methods such as Cell Painting are being used to assess the phenotypic signatures of PROTACs, providing an unbiased way to identify both desired effects and potential off-target toxicities. nih.gov

Table 3: Role of Linker Features in PROTAC Design and Screening
Linker FeatureImportance in PROTAC DesignRelevance of this compound
Length and FlexibilityCrucial for the formation of a stable and productive ternary complex; affects degradation efficiency and selectivity. nih.govnih.govThe PEG4 unit provides a defined, flexible spacer of a specific length, useful for systematic linker optimization. biochempeg.com
SolubilityImpacts the physicochemical and pharmacokinetic properties of the PROTAC, including cell permeability. biochempeg.comnih.govThe hydrophilic PEG4 spacer enhances the aqueous solubility of the PROTAC molecule. biochempeg.com
"Clickable" HandlesFacilitates the rapid and modular synthesis of large libraries of PROTACs for high-throughput screening. nih.govnih.govThe methyltetrazine and oxyamine groups serve as versatile handles for efficient, bioorthogonal conjugation. axispharm.com

Functionalization of Biosensors and Diagnostic Platforms

The development of sensitive and selective biosensors and diagnostic platforms relies heavily on the effective functionalization of their surfaces. mdpi.com this compound is a valuable reagent for this purpose, offering a reliable method for attaching biomolecules to sensor interfaces. axispharm.comaxispharm.com Its heterobifunctional nature allows for a two-step immobilization strategy. For example, the oxyamine group can be used to covalently attach the linker to a biosensor surface that has been pre-activated with aldehyde or ketone groups. axispharm.com

Once the linker is anchored, the exposed methyltetrazine group is available for the bioorthogonal capture of a target analyte or a detection molecule that has been labeled with a strained alkene. conju-probe.com This "click chemistry" approach is highly specific and proceeds efficiently under mild, aqueous conditions, making it ideal for use with sensitive biological molecules. conju-probe.com This dual functionality is instrumental in the design of advanced diagnostic assays, fluorescent probes, and functionalized biosensors for a wide range of applications. axispharm.comaxispharm.com

Future Perspectives and Methodological Advancements for Methyltetrazine Peg4 Oxyamine

Refinement of Reaction Conditions and Catalyst-Free Ligation Optimizations

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO), is the cornerstone of this technology's utility. conju-probe.com A key advantage of this "click chemistry" is that it proceeds efficiently without the need for a catalyst, which is beneficial for biological applications where catalysts like copper can be cytotoxic. iris-biotech.de The reaction can be performed under mild buffer conditions (pH 6-9) at room temperature, in organic solvents, water, or complex biological media. broadpharm.comconju-probe.com

Future refinements are aimed at further optimizing reaction kinetics and stability. The reactivity of the tetrazine ring is influenced by its substituents. While methyl-substituted tetrazines, like Methyltetrazine-PEG4-oxyamine, offer high stability in aqueous media, hydrogen-substituted tetrazines can exhibit even faster reaction kinetics, though sometimes at the cost of stability. iris-biotech.devectorlabs.com Ongoing research focuses on fine-tuning this balance. For instance, electron-withdrawing groups on the tetrazine ring can increase the reaction rate, while steric hindrance can slow it down. mdpi.comnih.gov Optimization strategies involve exploring a variety of substituents on the tetrazine core to achieve the desired balance of rapid kinetics and stability for specific applications. biorxiv.org The reaction's progress can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm. broadpharm.com

Parameter Description Significance
Reaction Type Inverse electron demand Diels-Alder (iEDDA) cycloaddition. conju-probe.com Catalyst-free, bioorthogonal, and highly efficient. iris-biotech.de
Reactants Methyltetrazine and a strained alkene (e.g., trans-cyclooctene). conju-probe.com Forms a stable dihydropyridazine (B8628806) linkage with the release of nitrogen gas. broadpharm.com
Conditions Aqueous buffers (pH 6-9), room temperature. broadpharm.com Biocompatible and suitable for use in living systems. conju-probe.com
Kinetics Extremely rapid, with second-order rate constants up to 1x10^6 M⁻¹s⁻¹. broadpharm.com Enables conjugation at very low concentrations typical in biological systems. nih.govacs.org
Stability Methyl group enhances stability compared to H-substituted tetrazines. iris-biotech.devectorlabs.com Crucial for applications requiring longer incubation times or in vivo use.

Strategies for Enhancing Conjugation Efficiency in Complex Biological Milieus

Applying this compound in complex biological environments, such as in living cells or in vivo, presents unique challenges. The efficiency of the conjugation is not solely dependent on the reaction kinetics but also on the stability, solubility, and pharmacokinetic properties of the molecule. nih.gov

The inclusion of the hydrophilic PEG4 spacer in this compound is a key design feature that enhances its water solubility and minimizes steric hindrance during conjugation. conju-probe.comaxispharm.com This is critical for preventing aggregation and ensuring that the reactive moieties are accessible to their binding partners in crowded cellular environments.

Computational and Rational Design Approaches for Novel Conjugate Architectures

Computational modeling and rational design are becoming indispensable for the development of next-generation tetrazine-based bioconjugation reagents. nih.gov Density functional theory (DFT) calculations, for example, are used to predict the reactivity of different tetrazine and dienophile pairs, guiding the synthesis of new derivatives with enhanced properties. nih.gov These computational approaches can model transition states and activation energies of the iEDDA reaction, allowing researchers to screen potential candidates in silico before committing to complex synthetic routes. acs.org

This rational design approach has been successfully used to create dienophiles with increased strain, leading to significantly faster reaction rates. nih.gov For instance, computational studies guided the design of a bicyclo[6.1.0]non-4-ene derivative that is substantially more reactive than the parent trans-cyclooctene. nih.gov Similarly, rational design is employed to develop fluorogenic probes where the fluorescence is "turned on" upon reaction with the target. nih.govnih.gov This is achieved by designing tetrazine-fluorophore conjugates where the tetrazine quenches the fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET); the subsequent ligation reaction disrupts this quenching, leading to a fluorescent signal. mdpi.com

Future efforts will leverage these computational tools to design novel architectures based on this compound for specific applications, such as antibody-drug conjugates (ADCs) with precisely controlled drug-to-antibody ratios and release mechanisms. nih.gov

Design Approach Methodology Application Example Outcome
Enhanced Reactivity Computational modeling (DFT) to predict reaction barriers. nih.govacs.org Design of highly strained dienophiles (e.g., bicyclo[6.1.0]non-4-ene). nih.gov Increased reaction rates for faster conjugation. nih.gov
Fluorogenic Probes Rational design based on FRET or other quenching mechanisms. nih.govmdpi.com Creation of tetrazine-encoded Green Fluorescent Proteins (GFPs). nih.gov "Turn-on" fluorescence upon bioorthogonal reaction for low-background imaging. nih.gov
Optimized Stability Investigating electronic effects of substituents on the tetrazine ring. acs.org Synthesis of tetrazines with electron-donating groups. Increased stability in aqueous biological environments. acs.org

Emerging Applications in Synthetic Biology and Self-Assembled Systems

The robust and bioorthogonal nature of the tetrazine ligation makes it an ideal tool for applications in synthetic biology and the creation of self-assembled systems. In synthetic biology, which aims to design and construct new biological parts, devices, and systems, this compound can be used to assemble complex, functional biomolecular structures.

A significant emerging application is in the formation of hydrogels for 3D cell culture and tissue engineering. acs.orgnih.gov By using multifunctional PEG-tetrazine and PEG-norbornene macromers, researchers can create crosslinked hydrogels within minutes under cell-friendly conditions. acs.orgnih.gov The properties of these hydrogels, such as stiffness and degradability, can be precisely tuned by changing the macromer components. nih.govacs.org This allows for the creation of artificial extracellular matrix (ECM) mimics that can support cell growth and differentiation. nih.gov The oxyamine group on this compound provides an additional handle to immobilize biomolecules containing aldehyde or ketone groups, further functionalizing these synthetic biological scaffolds. axispharm.com

The principles of self-assembly are also being harnessed to create novel materials like hydrogel microfibers through interfacial polymerization driven by the rapid tetrazine ligation. nih.govudel.edu This technique allows for the continuous pulling of fibers from an oil-water interface containing the reactive components, mimicking natural fibrous proteins. nih.gov These advanced materials have potential applications in regenerative medicine and as dynamic cell culture platforms.

Integration with Automated Synthesis and High-Throughput Screening Workflows

The speed and specificity of the tetrazine-TCO ligation are highly advantageous for high-throughput applications. One key area is the development of small-molecule microarrays for screening protein-ligand interactions. nih.gov In this approach, TCO-functionalized glass slides can be prepared, and then various tetrazine-tagged small molecules can be "clicked" onto the surface in a spatially defined manner. This method was successfully used to prepare microarrays for the high-throughput screening of inhibitors for protein-protein interactions. nih.gov The efficiency and mild conditions of the ligation are critical for preserving the integrity of the immobilized small molecules.

The modular nature of this compound lends itself to automated synthesis workflows. The oxyamine handle allows for its conjugation to a library of aldehyde- or ketone-containing molecules, while the methyltetrazine group is reserved for the final immobilization or detection step. This orthogonality is essential for building complex molecular libraries. Future advancements will likely see the integration of tetrazine chemistry into robotic liquid handling platforms for automated synthesis and screening, accelerating drug discovery and chemical biology research. The development of kits and standardized protocols will further facilitate the adoption of this powerful chemistry in high-throughput screening environments. nih.gov

Q & A

Q. Critical Parameters :

  • Maintain reaction temperatures below 25°C to prevent tetrazine ring decomposition .
  • Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Basic: How does the PEG4 linker impact solubility and biodistribution in biological systems?

The PEG4 chain:

  • Increases water solubility to >50 mg/mL in PBS (pH 7.4), critical for in vivo applications .
  • Reduces renal clearance due to its ~500 Da molecular weight, extending circulation half-life to ~2–4 hours in murine models .

Q. Experimental Validation :

  • Measure solubility via dynamic light scattering (DLS) to confirm absence of aggregation.
  • Use fluorescence imaging (e.g., Cy5-labeled derivatives) to track biodistribution in live cells or animal models .

Advanced: How can reaction efficiency with TCO derivatives be optimized in aqueous environments?

Key variables affecting reaction kinetics (k₂ ~ 10³–10⁴ M⁻¹s⁻¹):

  • pH : Optimal reactivity at pH 6.5–7.5; acidic conditions protonate the oxyamine group, reducing nucleophilicity .
  • Temperature : Reactions at 37°C achieve >90% conjugation within 10 minutes, but higher temperatures (>50°C) degrade tetrazine .
  • PEG Length : PEG4 balances solubility and steric hindrance; longer PEG chains (e.g., PEG8) reduce reaction rates by 30–40% .

Troubleshooting :
If yields are low (<70%), pre-incubate TCO derivatives with a molar excess of this compound (1.5:1 ratio) and monitor via LC-MS .

Advanced: How should researchers resolve contradictions in reported reaction yields between in vitro and in vivo studies?

Discrepancies often arise from:

  • Matrix Effects : Serum proteins (e.g., albumin) can sequester reactants, reducing apparent yields by 20–50% in vivo .
  • Competing Reactions : Endogenous aldehydes (e.g., in lipid membranes) may react with the oxyamine group, lowering target-specific conjugation .

Q. Mitigation Strategies :

  • Use blocking agents (e.g., hydroxylamine) to suppress nonspecific oxyamine reactions .
  • Quantify reaction efficiency via dual-labeling experiments (e.g., TCO-Cy3 and this compound-Cy5) to distinguish specific vs. background signals .

Advanced: What methodologies enable precise quantification of this compound in complex biological matrices?

Q. Recommended Approaches :

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Monitor the [M+H]⁺ ion at m/z 471.0 (expected molecular weight: 470.95 Da) .
  • Fluorescence Quenching : Tetrazine’s inherent fluorescence (λₑₓ = 520 nm, λₑₘ = 580 nm) is quenched upon TCO reaction, enabling real-time monitoring .

Data Interpretation :
Account for PEG4’s polydispersity (PDI ≤ 1.05) by averaging multiple measurements .

Advanced: How can this compound be integrated into PROTAC or ADC design?

Q. Case Study for ADCs :

Antibody Conjugation : React the oxyamine group with oxidized Fc glycans (generated via NaIO₄ treatment) to site-specifically attach the linker-drug complex .

Drug Release : Incorporate a cleavable linker (e.g., Val-Cit-PABC) between PEG4 and the payload for lysosomal protease-triggered release .

Q. Critical Considerations :

  • Avoid over-conjugation (>4 drugs/antibody) to prevent aggregation .
  • Validate stability in serum (incubate at 37°C for 72 hours) to ensure minimal premature drug release .

Advanced: What strategies improve the stability of this compound in long-term storage?

Q. Stability Data :

  • Solid State : Stable for >12 months at -20°C (desiccated, under argon) .
  • Solution State : Degrades by ~15% after 1 month in PBS at 4°C; add 1% trehalose to reduce hydrolysis .

Quality Control :
Monitor tetrazine integrity via UV-Vis spectroscopy (λₘₐₓ = 310 nm; ε = 8,200 M⁻¹cm⁻¹) .

Advanced: How does the methyl group on the tetrazine ring influence bioorthogonal reaction kinetics?

Q. Comparative Analysis :

  • Methyltetrazine vs. Unsubstituted Tetrazine : Methylation increases reaction rate with TCO by ~2-fold (k₂ = 2.5 × 10³ M⁻¹s⁻¹ vs. 1.2 × 10³ M⁻¹s⁻¹) due to electron-donating effects .
  • Steric Effects : The methyl group minimally impacts steric hindrance, allowing efficient conjugation to bulky biomolecules (e.g., antibodies) .

Experimental Design :
Compare second-order rate constants using stopped-flow spectroscopy under pseudo-first-order conditions .

Advanced: What are the limitations of this compound in super-resolution imaging?

Q. Key Challenges :

  • Autofluorescence : Tetrazine’s intrinsic fluorescence overlaps with common dyes (e.g., Cy3), requiring spectral unmixing .
  • Photostability : Limited under high-intensity illumination (>50 mW/cm²); mitigate using imaging buffers with 10% glucose and 0.5% β-mercaptoethanol .

Alternative Probes :
Use non-fluorescent tetrazines (e.g., methyltetrazine-biotin) for click chemistry followed by streptavidin-dye labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.